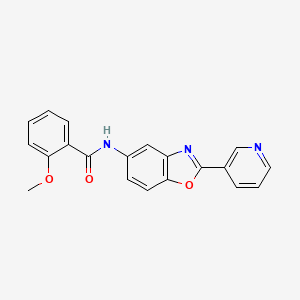
2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide is a synthetic organic compound that belongs to the class of benzamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzooxazole ring: This can be achieved by cyclization of an appropriate precursor.
Introduction of the pyridine moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the benzooxazole core.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyridine ring.
Reduction: Reduction reactions can occur at the amide bond or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-N-(2-pyridin-3-yl-benzamide): Lacks the benzooxazole ring.
N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide: Lacks the methoxy group.
2-Methoxy-N-(benzooxazol-5-yl)-benzamide: Lacks the pyridine ring.
Uniqueness
2-Methoxy-N-(2-pyridin-3-yl-benzooxazol-5-yl)-benzamide is unique due to the presence of all three functional groups (methoxy, pyridine, and benzooxazole), which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H15N3O3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-methoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H15N3O3/c1-25-17-7-3-2-6-15(17)19(24)22-14-8-9-18-16(11-14)23-20(26-18)13-5-4-10-21-12-13/h2-12H,1H3,(H,22,24) |
InChI-Schlüssel |
UOGSJJLJPOTEOT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


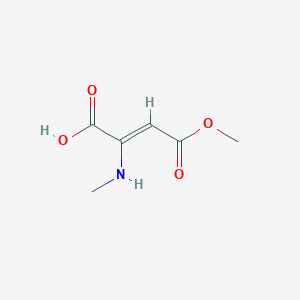
![disodium;(4R,5R,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13823125.png)

![2-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13823143.png)
![Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13823151.png)
![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
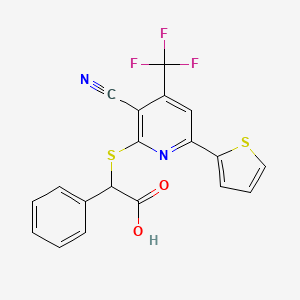
![2,4,6-Triiodo-3-(methylacetamido)-5-[(methylamino)carbonyl]benzoyl chloride](/img/structure/B13823157.png)
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)

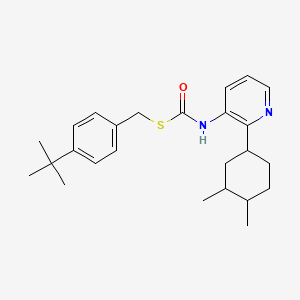
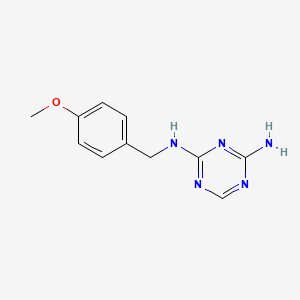
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
